molecular formula C19H22ClNO3S2 B2799282 3-chloro-4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1797726-93-2

3-chloro-4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2799282
CAS No.: 1797726-93-2
M. Wt: 411.96
InChI Key: HRMLMDRJJOOLRG-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a chloro group at position 3 and a methyl group at position 2. The N-substituent comprises a tetrahydro-2H-pyran ring modified with a phenylthio group at its 4-position, linked via a methylene bridge.

Properties

IUPAC Name

3-chloro-4-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S2/c1-15-7-8-17(13-18(15)20)26(22,23)21-14-19(9-11-24-12-10-19)25-16-5-3-2-4-6-16/h2-8,13,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMLMDRJJOOLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₉H₂₂ClN₃O₄S₂
  • Molecular Weight: 428.0 g/mol
  • CAS Number: 1797577-87-7

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various sulfonamide derivatives, including those similar to this compound. For instance, a study evaluated a series of new compounds against both Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL for several derivatives, indicating moderate to good antimicrobial activity .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameMIC (µg/mL)Activity Against
Compound A100Gram-positive
Compound B200Gram-negative
Compound C400Fungi

Anticancer Activity

The anticancer potential of compounds containing the piperidine pharmacophore has been documented in various studies. These compounds have demonstrated efficacy against multiple cancer cell lines. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Piperidine Derivatives in Cancer Treatment

In a controlled study, piperidine derivatives were tested on human cancer cell lines, showing significant cytotoxic effects at concentrations as low as 50 µM. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the introduction of specific substituents can improve efficacy against cancer cells .

The proposed mechanism for the biological activity of sulfonamide compounds typically involves the inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Similarly, some derivatives may interfere with pathways crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzenesulfonamide Derivatives

describes compounds 11–14 , which share a benzenesulfonamide backbone but differ in substituents:

  • Compound 11: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]-5-methylbenzenesulfonamide.
  • Compound 13: 4-Chloro-2-(naphthalen-1-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]-5-methylbenzenesulfonamide.

Key Differences :

  • The target compound replaces the imidazole-thione and benzo[1,3]dioxole/naphthalene groups in compounds 11–14 with a tetrahydro-2H-pyran-phenylthio moiety.
  • The tetrahydro-2H-pyran ring may enhance solubility compared to the bulkier naphthalene or chlorobenzo[1,3]dioxole groups in analogues .

Table 1: Structural and Physical Property Comparison

Compound Substituents (Position 2) N-Substituent Melting Point (°C)
Target Compound 3-Cl, 4-CH₃ (4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl Not Reported
Compound 11 () 2-(6-Cl-benzodioxole-methylthio) Imino(3-methyl-2-thioxoimidazol-1-yl)methyl 177–180
Compound 13 () 2-(Naphthalen-1-ylmethylthio) Imino(3-methyl-2-thioxoimidazol-1-yl)methyl Not Reported
Bioactive Analogues with Tetrahydro-2H-Pyran Moieties

and highlight compounds incorporating tetrahydro-2H-pyran groups in sulfonamide-based therapeutics:

  • Compound 29 (): Contains a 4-chloro-3,5-dimethylphenoxy group and a nitro-substituted benzenesulfonamide linked to tetrahydro-2H-pyran.
  • ABT-199 (Venetoclax, ): Features a tetrahydro-2H-pyran-methylamino group critical for BCL-2 inhibition.

Key Insights :

  • Unlike ABT-199’s nitro and piperazinyl groups, the phenylthio substituent in the target compound could increase lipophilicity, affecting membrane permeability .

Target Compound vs. Analogues :

  • Compounds 11–14 () are synthesized via nucleophilic substitution or coupling reactions using PTSA in toluene/p-dioxane .
  • The target compound’s synthesis likely involves similar sulfonamide coupling strategies, though the tetrahydro-2H-pyran-phenylthio moiety may require specialized thioether formation steps.

Contrast with :

  • The compound in employs a Schiff base intermediate and cyclization with α-chloroacetyl chloride, diverging from the target compound’s likely route .

Q & A

Q. What are the key synthetic strategies for synthesizing 3-chloro-4-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonylation and nucleophilic substitution. A common approach involves reacting a benzenesulfonyl chloride derivative with a tetrahydro-2H-pyran-containing amine under basic conditions. Key steps and conditions are outlined below:

StepReaction TypeReagents/ConditionsPurposeReference
1SulfonylationBenzenesulfonyl chloride, DMF, 80–100°CIntroduce sulfonamide group
2Nucleophilic substitutionTetrahydro-2H-pyran-4-ylmethylamine, K₂CO₃, NMPCoupling of amine to sulfonyl chloride
3PurificationColumn chromatography (silica gel), HPLCIsolate product and remove impurities

Critical parameters include solvent choice (e.g., N-methylpyrrolidone for high polarity), temperature control, and stoichiometric ratios to minimize side reactions.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Methodological verification requires:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing methyl and chloro groups on the benzene ring) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade compounds) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • X-ray Crystallography (if applicable): Resolves 3D conformation, particularly for chiral centers in the tetrahydro-2H-pyran moiety .

Advanced Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Optimization strategies include:

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) to identify optimal conditions .
  • Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR to terminate reactions at peak yield .
  • Byproduct Analysis : Using LC-MS to identify side products (e.g., over-substitution or hydrolysis) and adjust reagent ratios .

For example, highlights that using dimethylformamide (DMF) at 90°C improves coupling efficiency by 20% compared to dichloromethane.

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Quantitative Structure-Activity Relationship (QSAR) Modeling : Correlates structural features (e.g., chloro and trifluoromethyl groups) with bioactivity .
  • Molecular Docking : Simulates binding affinity to enzymes (e.g., carbonic anhydrase, a common sulfonamide target) by analyzing steric and electronic complementarity .
  • Molecular Dynamics (MD) Simulations : Predicts stability of ligand-receptor complexes over time, informing modifications for enhanced specificity .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological steps include:

  • Dose-Response Reassessment : Verify activity across multiple concentrations to rule out threshold effects .
  • Target Selectivity Profiling : Use kinase or protease panels to identify off-target interactions .
  • Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to isolate variables like assay conditions or cell lines .

For instance, notes that trifluoromethyl groups may enhance solubility but reduce membrane permeability in certain cell models, explaining divergent IC₅₀ values.

Q. What mechanisms govern substitution reactions involving the sulfonamide group?

  • Nucleophilic Aromatic Substitution (SₙAr) : The electron-withdrawing sulfonamide group activates the benzene ring for substitution at the chloro position. Reaction rates depend on leaving group ability (Cl⁻) and nucleophile strength (e.g., amines > thiols) .
  • Acid/Base Catalysis : Hydrolysis of the sulfonamide group under acidic conditions proceeds via protonation of the sulfonyl oxygen, while basic conditions deprotonate the amine, altering reactivity .

Q. How can unexpected byproducts during synthesis be characterized and mitigated?

  • LC-MS/MS Analysis : Identifies byproduct structures (e.g., dimerization or oxidation products) .
  • Recrystallization Optimization : Solvent mixtures (e.g., ethyl acetate/hexane) selectively precipitate the target compound .
  • Reaction Quenching : Adding scavengers (e.g., silica-thiol) traps reactive intermediates .

reports that incomplete coupling in Step 2 generates unreacted sulfonyl chloride, which can be removed via aqueous washes at pH 8.

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents.
Resolution :

Experimental Replication : Measure solubility in DMSO, water, and ethanol using nephelometry .

Computational LogP Calculation : Predict partition coefficients (e.g., using ChemAxon) to clarify hydrophilicity .

Structural Analysis : Assess hydrogen-bonding capacity of the tetrahydro-2H-pyran ring (e.g., via crystallography) .

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